The 2-Phenylmorpholine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Modulators of Monoamine Transporters
The 2-Phenylmorpholine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Modulators of Monoamine Transporters
Introduction: The Privileged 2-Phenylmorpholine Scaffold
The 2-phenylmorpholine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a diverse range of psychoactive compounds. This heterocycle, which features a phenyl group attached to a morpholine ring at the 2-position, is most notably recognized in the structure of phenmetrazine, a once-popular anorectic with stimulant properties. The therapeutic and pharmacological interest in this scaffold lies in its ability to potently modulate the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake or promoting the release of these key neurotransmitters, 2-phenylmorpholine derivatives can exert significant effects on mood, cognition, and appetite. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of the 2-phenylmorpholine scaffold, offering insights for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.
The versatility of the 2-phenylmorpholine scaffold allows for chemical modifications at several key positions, each influencing the compound's potency, selectivity, and mechanism of action (reuptake inhibitor versus releasing agent). Understanding these nuanced relationships is critical for the rational design of novel therapeutics for a range of conditions, including attention-deficit/hyperactivity disorder (ADHD), obesity, depression, and substance use disorders. This guide will systematically dissect the SAR at the phenyl ring, the morpholine ring, and the crucial role of stereochemistry, supported by quantitative data and detailed experimental protocols.
Core Structure and Key Modification Points
The fundamental 2-phenylmorpholine structure presents three primary sites for chemical modification that dictate its pharmacological profile. The strategic manipulation of these sites allows for the fine-tuning of a compound's interaction with monoamine transporters.
Caption: Core 2-phenylmorpholine scaffold with key modification sites.
Structure-Activity Relationships at the Phenyl Ring (R1)
Substitutions on the phenyl ring have a profound impact on the potency and selectivity of 2-phenylmorpholine derivatives for the monoamine transporters. The position and electronic nature of the substituent are critical determinants of activity.
Positional Isomers of Halogen and Methyl Substituents
Studies on fluorinated and methylated analogs of phenmetrazine (3-methyl-2-phenylmorpholine) reveal distinct pharmacological profiles depending on the substituent's position (ortho-, meta-, or para-).
-
Para-Substitution: Generally, para-substitution with a methyl or fluoro group tends to maintain or enhance potency at DAT and NET compared to the unsubstituted parent compound, phenmetrazine.[1][2] For instance, 4-methylphenmetrazine (4-MPM) exhibits potent uptake inhibition at DAT and NET, with a notable increase in SERT activity compared to phenmetrazine.[3] This suggests that the para-position is more tolerant of substitution and can be a key site for modulating selectivity.
-
Meta-Substitution: Meta-substitution often results in a decrease in potency at DAT and SERT, while maintaining or slightly decreasing NET activity.[3] For example, 3-methylphenmetrazine (3-MPM) is substantially weaker at DAT and SERT than its para-isomer.[3] However, a 3'-chloro analog of (+)-phenmetrazine (PAL-594) has been shown to be a potent dopamine and serotonin releaser, indicating that the electronic properties of the substituent are also crucial.[4]
-
Ortho-Substitution: Ortho-substitution generally leads to a decrease in potency at all three transporters, likely due to steric hindrance that disrupts the optimal binding conformation.[3]
| Compound | Phenyl Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference(s) |
| Phenmetrazine | Unsubstituted | 1.93 | 1.2 | >10 | [3] |
| 2-MPM | 2-Methyl | 6.74 | 5.2 | >10 | [3] |
| 3-MPM | 3-Methyl | >10 | 5.2 | >10 | [3] |
| 4-MPM | 4-Methyl | 1.93 | 1.8 | 1.1 | [3] |
| 2-FPM | 2-Fluoro | ~2.5 | <2.5 | >80 | [2] |
| 3-FPM | 3-Fluoro | <2.5 | <2.5 | >80 | [2] |
| 4-FPM | 4-Fluoro | <2.5 | <2.5 | >80 | [2] |
Table 1: In vitro potencies (IC50 values) of methyl- and fluoro-substituted phenmetrazine analogs at monoamine transporters.
Structure-Activity Relationships at the Morpholine Ring (C3 and N4)
Modifications to the morpholine ring, particularly at the C3 and N4 positions, are critical for fine-tuning the pharmacological activity of 2-phenylmorpholine derivatives.
C3-Position (R2): The Role of Alkyl Substitution
The presence and nature of an alkyl substituent at the C3 position significantly influence the compound's activity.
-
Methyl Substitution: The introduction of a methyl group at the C3 position, as seen in phenmetrazine (3-methyl-2-phenylmorpholine), is well-tolerated and generally leads to potent norepinephrine and dopamine releasing and/or reuptake inhibiting properties.[3]
-
Ethyl and Propyl Substitution: Extending the alkyl chain at the C3 position can further modulate potency. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, replacing the 3-methyl with a 3-ethyl or 3-propyl group resulted in some of the most potent dopamine and norepinephrine uptake inhibitors in the series.
N4-Position (R3): The Impact of N-Alkylation
Alkylation of the nitrogen atom in the morpholine ring is a common strategy to alter the pharmacological profile, often converting a primary amine to a secondary or tertiary amine.
-
N-Methylation: N-methylation, as in the case of phendimetrazine (3,4-dimethyl-2-phenylmorpholine), can create a prodrug. Phendimetrazine itself has low activity but is metabolized to the more active phenmetrazine.[3] This can result in a more sustained release of the active compound.
-
N-Ethylation and N-Propylation: In some series, increasing the size of the N-alkyl group can enhance potency at NET and DAT.
The Critical Role of Stereochemistry
The 2-phenylmorpholine scaffold contains at least one chiral center at the C2 position, and additional chiral centers can be introduced with substitutions at other positions on the morpholine ring (e.g., C3). The stereochemistry of these centers is a paramount determinant of biological activity, with enantiomers often exhibiting vastly different potencies and selectivities.
For phenmetrazine, which has two chiral centers (C2 and C3), there are four possible stereoisomers. The cis and trans diastereomers, and their respective enantiomers, display distinct pharmacological profiles. It is generally observed that one enantiomer possesses the majority of the desired pharmacological activity, highlighting the stereospecific nature of the interaction with monoamine transporters.[5] The synthesis of single enantiomers is therefore a critical aspect of developing selective and potent 2-phenylmorpholine-based drugs.[1][6]
Caption: Differential binding of enantiomers to a biological target.
Experimental Protocols
The following protocols provide standardized methods for the synthesis and pharmacological evaluation of 2-phenylmorpholine derivatives.
Synthesis of (S)-2-Phenylmorpholine
This protocol describes a general method for the synthesis of the (S)-enantiomer of 2-phenylmorpholine, a common starting material for more complex derivatives.
Materials:
-
(S)-tert-butyl 2-phenylmorpholine-4-carboxylate
-
4N HCl in dioxane
-
1N HCl
-
2N NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.0 eq) in 4N HCl in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under vacuum using a rotary evaporator.
-
Dilute the residue with 1N HCl.
-
Extract the aqueous phase with ether to remove any organic impurities. Discard the organic phase.
-
Basify the aqueous phase to a pH of 12-14 with 2N NaOH.
-
Extract the basic aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under vacuum to yield (S)-2-phenylmorpholine.[6]
-
Confirm the structure and purity of the product using ¹H NMR and other appropriate analytical techniques.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol details a common method for determining the potency of 2-phenylmorpholine derivatives as inhibitors of monoamine transporter uptake using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[7][8]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
96-well black wall/clear-bottom plates, poly-L-lysine coated
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
HEPES-buffered solution
-
Fluorescent neurotransmitter substrate kit (e.g., from Molecular Devices) or radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compounds (2-phenylmorpholine derivatives)
-
Reference inhibitors (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT)
-
Plate reader capable of fluorescence detection or a scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest onto a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells per well) and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate assay buffer.
-
Assay Initiation:
-
Wash the cells with HEPES-buffered solution.
-
Pre-incubate the cells with the test compounds or reference inhibitors for a specified time (e.g., 15 minutes) at 37°C.
-
Add the fluorescent or radiolabeled neurotransmitter substrate to initiate the uptake reaction.
-
-
Signal Detection:
-
Fluorescence-based assay: Monitor the increase in intracellular fluorescence over time using a plate reader.
-
Radiolabel-based assay: After a defined incubation period, terminate the uptake by washing with ice-cold buffer and lyse the cells. Quantify the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Conclusion and Future Directions
The 2-phenylmorpholine scaffold remains a highly valuable framework in the design of novel modulators of monoamine transporters. The structure-activity relationships discussed in this guide highlight the critical interplay between substitutions on the phenyl and morpholine rings, as well as the profound influence of stereochemistry on pharmacological activity. A thorough understanding of these principles is essential for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.
Future research in this area will likely focus on:
-
Developing more selective ligands: Fine-tuning substitutions to achieve greater selectivity for a single transporter or a desired combination of transporters (e.g., dual DAT/NET inhibitors).
-
Exploring novel substitution patterns: Investigating a wider range of functional groups at all positions of the scaffold to uncover new pharmacological properties.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Employing computational models to predict the activity of novel derivatives and guide synthetic efforts.
-
Elucidating the molecular basis of action: Using techniques such as X-ray crystallography and molecular modeling to understand the precise interactions between 2-phenylmorpholine derivatives and the monoamine transporters at the atomic level.
By leveraging the knowledge of the SAR of the 2-phenylmorpholine scaffold, researchers can continue to innovate and develop novel chemical entities to address unmet needs in the treatment of a variety of neurological and psychiatric disorders.
References
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Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]
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Liechti, M. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404–1416. [Link]
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]
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Mitchell, J. M., & Triggle, D. J. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2788–2791. [Link]
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McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. [Link]
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Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]
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ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]
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Kim, K., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15479. [Link]
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El-Sayed, W. M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1856–1866. [Link]
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